molecular formula C20H21NO2 B5809810 (2E)-N-(3-acetylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide

(2E)-N-(3-acetylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide

Cat. No.: B5809810
M. Wt: 307.4 g/mol
InChI Key: ATVNBOMKHSAURJ-FMIVXFBMSA-N
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Description

(2E)-N-(3-acetylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide is an organic compound characterized by its unique structure, which includes an acetylphenyl group and a propan-2-ylphenyl group connected by a prop-2-enamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(3-acetylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide typically involves the reaction of 3-acetylphenylamine with 4-(propan-2-yl)benzaldehyde under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(3-acetylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(2E)-N-(3-acetylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-N-(3-acetylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-(3-acetylphenyl)-3-[4-(methyl)phenyl]prop-2-enamide
  • (2E)-N-(3-acetylphenyl)-3-[4-(ethyl)phenyl]prop-2-enamide
  • (2E)-N-(3-acetylphenyl)-3-[4-(butyl)phenyl]prop-2-enamide

Uniqueness

(2E)-N-(3-acetylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the propan-2-yl group, in particular, may influence its reactivity and interactions with molecular targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-N-(3-acetylphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-14(2)17-10-7-16(8-11-17)9-12-20(23)21-19-6-4-5-18(13-19)15(3)22/h4-14H,1-3H3,(H,21,23)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATVNBOMKHSAURJ-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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